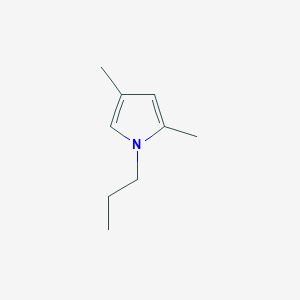
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide is an organic compound that belongs to the class of pyridone derivatives This compound is characterized by a pyridone ring substituted with a methyl group at the 4-position and a cycloheptanecarboxamide group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide typically involves the following steps:
Formation of the Pyridone Ring: The pyridone ring can be synthesized through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with suitable carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the cycloheptanecarboxamide group through an amidation reaction between the pyridone derivative and cycloheptanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridone ring or the cycloheptanecarboxamide group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Alkylating agents, halogenating agents, and other reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- **N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)
- EPZ-005687
- EPZ-6438
- GSK-343
- GSK-126
Uniqueness
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of a pyridone ring with a cycloheptanecarboxamide group sets it apart from other similar compounds, making it a valuable compound for various research applications.
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
N-(4-methyl-2-oxo-1H-pyridin-3-yl)cycloheptanecarboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-9-15-14(18)12(10)16-13(17)11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,15,18)(H,16,17) |
InChI 键 |
ZTMRZOVTGDUWRU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC=C1)NC(=O)C2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


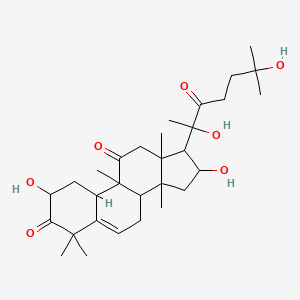
![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
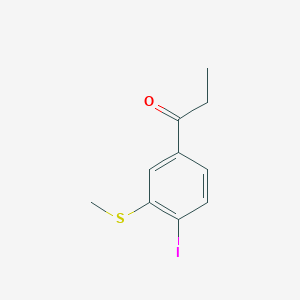
![[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)
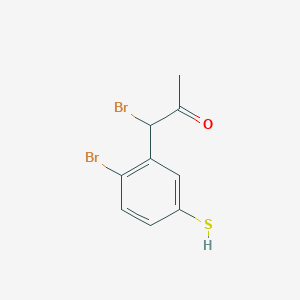
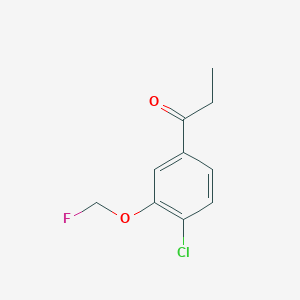
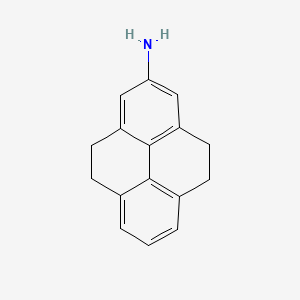
![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
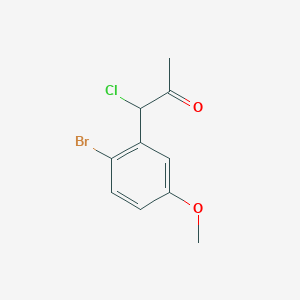
![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)


![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)
